molecular formula C15H22N2O2 B4108054 N-(sec-butyl)-4-(butyrylamino)benzamide

N-(sec-butyl)-4-(butyrylamino)benzamide

Cat. No. B4108054
M. Wt: 262.35 g/mol
InChI Key: MMVRATFIHOHSON-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(butyrylamino)benzamide, also known as BBSB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBSB belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-4-(butyrylamino)benzamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(sec-butyl)-4-(butyrylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by N-(sec-butyl)-4-(butyrylamino)benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(butyrylamino)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. N-(sec-butyl)-4-(butyrylamino)benzamide has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. Additionally, N-(sec-butyl)-4-(butyrylamino)benzamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-(butyrylamino)benzamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. Additionally, N-(sec-butyl)-4-(butyrylamino)benzamide has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, N-(sec-butyl)-4-(butyrylamino)benzamide has some limitations, including its relatively high cost and limited availability, which may limit its widespread use in scientific research.

Future Directions

For the study of N-(sec-butyl)-4-(butyrylamino)benzamide include the development of N-(sec-butyl)-4-(butyrylamino)benzamide-based therapeutics and the identification of its molecular targets.

Scientific Research Applications

N-(sec-butyl)-4-(butyrylamino)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(sec-butyl)-4-(butyrylamino)benzamide has also been investigated for its anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-(butanoylamino)-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-9-7-12(8-10-13)15(19)16-11(3)5-2/h7-11H,4-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRATFIHOHSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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